4-(Tert-butyldimethylsilyloxy)piperidine

Description

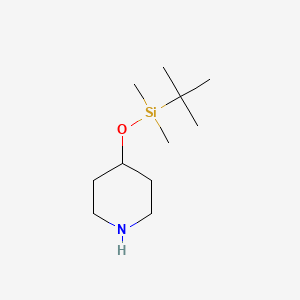

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl-dimethyl-piperidin-4-yloxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-6-8-12-9-7-10/h10,12H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPNPVFWMHBPNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467253 | |

| Record name | 4-(TERT-BUTYLDIMETHYLSILYLOXY)PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97231-91-9 | |

| Record name | 4-(TERT-BUTYLDIMETHYLSILYLOXY)PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(tert-butyldimethylsilyl)oxy]piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Tert Butyldimethylsilyloxy Piperidine and Its Analogues

Regio- and Stereoselective Synthetic Routes to the Core Structure

The precise control of regiochemistry and stereochemistry is paramount in the synthesis of complex piperidine (B6355638) derivatives. This section details various methodologies that achieve high levels of selectivity in the formation of the 4-(tert-butyldimethylsilyloxy)piperidine core structure.

Approaches from Precursor Molecules

The synthesis of this compound and its analogues can be efficiently achieved from readily available precursor molecules. A common strategy involves the protection of the hydroxyl group of 4-hydroxypiperidine (B117109). For instance, N-Boc-4-hydroxypiperidine can be synthesized from 4-piperidone (B1582916) hydrochloride hydrate, which is then reduced, and the nitrogen is protected with a Boc group. The subsequent silylation of the hydroxyl group yields the desired product.

Another approach utilizes chiral precursors to control stereochemistry. For example, the asymmetric synthesis of trans-4-alkyl- and -4-aryl-substituted (3S)-amino-piperidines has been accomplished using D-serine as a starting material to control the absolute stereochemistry. acs.org The synthesis of cis-4-hydroxypiperidines bearing a quaternary stereocenter at the C4 position has also been reported through a highly diastereoselective aza-Prins cyclization of gem-disubstituted homoallylic amines and ketoaldehydes. rsc.org

Furthermore, the condensation of γ,δ-unsaturated amines with aldehydes in an acidic solution presents a pathway to 4-hydroxypiperidine derivatives. google.com These can then be subjected to silylation to afford the target compound. The choice of precursor and synthetic route allows for the introduction of various substituents and the control of stereochemistry in the final piperidine ring.

| Precursor Molecule | Synthetic Strategy | Key Features |

| 4-Hydroxypiperidine | Protection of hydroxyl group | Direct and efficient |

| D-Serine | Asymmetric synthesis | Control of absolute stereochemistry acs.org |

| gem-Disubstituted homoallylic amines | Aza-Prins cyclization | Diastereoselective formation of cis-isomers rsc.org |

| γ,δ-Unsaturated amines | Condensation with aldehydes | Access to substituted 4-hydroxypiperidines google.com |

Intramolecular Cyclization Strategies for Piperidine Ring Formation

Intramolecular cyclization represents a powerful strategy for the construction of the piperidine ring, offering high efficiency and control over the resulting stereochemistry. nih.gov Various methods, including metathesis, metal-catalyzed reactions, and silyl-Prins cyclizations, have been successfully employed.

Ring-closing metathesis has emerged as a robust method for the formation of cyclic structures, including the piperidine ring. researchgate.net This reaction typically involves an acyclic diene precursor that, in the presence of a ruthenium or molybdenum catalyst, undergoes cyclization to form a cyclohexene (B86901) derivative, which can then be reduced to the piperidine. The synthesis of trans-(3S)-amino-(4R)-alkyl- and -(4S)-aryl-piperidines has been achieved using RCM as a key step. acs.org This methodology has also been applied to the synthesis of bridged azabicyclic structures from cis-2,6-dialkenyl-N-acyl piperidine derivatives. nih.gov The strategic placement of substituents on the acyclic precursor allows for the synthesis of a wide range of substituted piperidines.

| Catalyst | Substrate Type | Product |

| Grubbs' Catalyst | Acyclic diene amine | 1,2,5,6-Tetrahydropyridine |

| Hoveyda-Grubbs Catalyst | α,β-Unsaturated amide | Substituted pyridines rsc.org |

A diverse range of metal catalysts have been utilized to effect the intramolecular cyclization of various substrates to form piperidine rings. nih.gov These methods often proceed under mild conditions and exhibit high functional group tolerance.

Cobalt-Catalyzed Cyclization: A radical intramolecular cyclization of linear amino-aldehydes using a cobalt(II) catalyst has been developed for the synthesis of piperidines. nih.gov

Nickel-Catalyzed Hydroalkenylation: A highly enantioselective method for the intramolecular hydroalkenylation of 1,6-ene-dienes using a nickel catalyst and a chiral P-O ligand provides a regioselective route to six-membered N-heterocycles. nih.gov

Palladium-Catalyzed Aerobic Oxidative Cyclization: A Wacker-type aerobic oxidative cyclization of alkenes catalyzed by a base-free Pd(DMSO)₂(TFA)₂ system enables the synthesis of various piperidines. organic-chemistry.org

Copper-Catalyzed Intramolecular C–H Amination: Mechanistic studies have been conducted on the copper-catalyzed intramolecular C–H amination for the synthesis of piperidines, revealing insights into the reaction pathway. acs.org

The aza-silyl-Prins (ASP) reaction is a highly efficient method for synthesizing tetrahydropyridines, which are precursors to piperidines. acs.org This reaction involves the cyclization of a vinylsilane-containing homoallylic amine with an aldehyde in the presence of a Lewis acid. acs.org The reaction proceeds through an iminium ion intermediate and a silicon β-stabilized secondary carbocation. acs.org A significant advancement in this area is the development of an asymmetric aza-silyl-Prins reaction, which yields enantiopure piperidines and pipecolic acid derivatives in high yields. acs.orgresearchgate.net This was achieved through the design of a novel chiral auxiliary-homoallylic amine. acs.org

Ring-Opening Reactions of Related Heterocycles

The synthesis of piperidines can also be achieved through the ring-opening of smaller, strained heterocyclic systems, followed by cyclization. This approach offers a unique entry into substituted piperidines.

The regioselective ring-opening of substituted aziridines provides a versatile route to functionalized piperidines. frontiersin.org The outcome of the ring-opening (i.e., attack at the C2 or C3 position) can be controlled by the nature of the substituents on the aziridine (B145994) ring and the reaction conditions. frontiersin.orgnih.gov For example, the ring-opening of a 2-substituted aziridine bearing a γ-keto group occurs at the C2 position, while a γ-silylated hydroxy group directs the ring-opening to the C3 position. Subsequent cyclization of the resulting amino alcohol or amino ketone intermediates furnishes the piperidine ring. frontiersin.orgnih.gov This strategy has been used to synthesize congeners of biologically active alkaloids like pseudoconhydrine (B1209237) and monomorine. frontiersin.orgnih.gov

Another strategy involves the ring expansion of pyrrolidines. A catalytic asymmetric deprotonation of N-Boc pyrrolidine, followed by trapping with an aldehyde and subsequent ring expansion, provides a concise route to various stereoisomers of β-hydroxy piperidines. acs.org This methodology has been successfully applied to the synthesis of the neurokinin-1 receptor antagonist, (+)-L-733,060. acs.org

Derivatization and Functionalization of this compound

The inherent reactivity of the piperidine ring, particularly the nitrogen atom and the adjacent carbon atoms, allows for a wide range of derivatization and functionalization reactions of this compound. These modifications are crucial for tailoring the molecule's properties and for its incorporation into more complex chemical structures. The strategic protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether provides stability under various reaction conditions, enabling selective transformations at other positions of the piperidine scaffold.

Substitutions on the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a key site for synthetic elaboration, readily undergoing substitution reactions to introduce a diverse array of functional groups. These modifications are fundamental in medicinal chemistry for modulating the pharmacological profile of piperidine-containing compounds.

N-Alkylation: The nucleophilic nitrogen atom can be readily alkylated using various alkyl halides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), with solvents like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net The choice of base and solvent can influence the reaction rate and yield. For instance, using a strong base like NaH in DMF allows for the deprotonation of the piperidine nitrogen, forming a highly nucleophilic amide that readily reacts with the alkylating agent. researchgate.net

N-Arylation: The introduction of an aryl group onto the piperidine nitrogen is a valuable transformation for the synthesis of compounds with applications in materials science and pharmaceuticals. A powerful method for achieving this is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the piperidine with an aryl halide or triflate. wikipedia.orgatlanchimpharma.comrsc.org The choice of ligand is crucial for the efficiency of the reaction and can be tailored to the specific substrates. libretexts.org

| Reaction Type | Reagents and Conditions | Product Type | Notes |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile) | N-Alkyl-4-(tert-butyldimethylsilyloxy)piperidine | Reaction conditions can be tuned to control mono- versus di-alkylation, although with a secondary amine, mono-alkylation is generally favored. researchgate.net |

| N-Arylation (Buchwald-Hartwig) | Aryl halide (e.g., Ar-Br, Ar-Cl), Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu, K₃PO₄), Solvent (e.g., Toluene, Dioxane) | N-Aryl-4-(tert-butyldimethylsilyloxy)piperidine | A versatile method that allows for the formation of C-N bonds with a wide range of aryl and heteroaryl halides. wikipedia.orgatlanchimpharma.comrsc.org |

Modifications and Elaboration at the Carbon Skeleton

Beyond the nitrogen atom, the carbon skeleton of this compound offers opportunities for functionalization, leading to the creation of substituted piperidine derivatives with defined stereochemistry. These modifications often require N-protection, commonly with a tert-butyloxycarbonyl (Boc) group, to modulate the reactivity of the ring and direct the functionalization to specific positions.

A significant advancement in this area is the direct α-arylation of N-Boc protected this compound. exlibrisgroup.comnih.gov One effective method involves a one-pot Negishi cross-coupling reaction. exlibrisgroup.comnih.govchem-station.com This sequence includes the deprotonation at the α-position with a strong base like s-butyllithium in the presence of a ligand such as TMEDA, followed by transmetalation with a zinc salt (e.g., ZnCl₂) and subsequent palladium-catalyzed cross-coupling with an aryl halide. researchgate.net This approach has been shown to produce α-aryl and α-heteroaryl substituted piperidines with high diastereoselectivity, favoring the cis-2,4-disubstituted product. exlibrisgroup.comnih.gov

Furthermore, rhodium-catalyzed C-H functionalization has emerged as a powerful tool for the site-selective introduction of substituents at the C2, C3, or C4 positions of the piperidine ring. nih.govnih.gov The regioselectivity of these reactions can be controlled by the choice of the N-protecting group and the rhodium catalyst. nih.govresearchgate.net For instance, the C2 functionalization of N-Boc-piperidine can be achieved using specific rhodium catalysts, leading to the synthesis of positional analogues of biologically active molecules like methylphenidate. nih.govnih.govresearchgate.net

| Position | Methodology | Key Reagents | Outcome |

|---|---|---|---|

| α-Position (C2/C6) | One-pot Negishi Cross-Coupling | s-BuLi/TMEDA, ZnCl₂, Pd catalyst, Aryl halide | Diastereoselective formation of 2-aryl-4-(tert-butyldimethylsilyloxy)piperidines. exlibrisgroup.comnih.gov |

| C2, C3, or C4 | Rhodium-catalyzed C-H Functionalization | Rhodium catalyst, Diazo compound | Site-selective introduction of functional groups, controlled by the N-protecting group and catalyst. nih.govnih.gov |

| β-Position (C3/C5) | Ligand-controlled Palladium-catalyzed Arylation | Pd catalyst, Biarylphosphine ligand, Aryl halide | Selectivity for β-arylation over α-arylation is controlled by the choice of a flexible biarylphosphine ligand. researchgate.netrsc.org |

Strategic Incorporation into Larger Molecular Scaffolds

The functionalized derivatives of this compound serve as valuable building blocks in the synthesis of more complex and biologically active molecules. nih.gov The piperidine moiety is a common scaffold in many pharmaceuticals, and the ability to introduce substituents at various positions with stereocontrol is of great importance in drug discovery. biosynth.com

One notable application is in the synthesis of analogues of methylphenidate, a medication used to treat attention deficit hyperactivity disorder (ADHD). nih.govacs.orgresearchgate.net By employing the previously mentioned C-H functionalization strategies, researchers can introduce arylacetate groups at different positions on the piperidine ring, leading to a library of positional isomers of methylphenidate for structure-activity relationship studies. nih.govnih.gov

Another significant application is the synthesis of spirocyclic structures, which are of increasing interest in medicinal chemistry due to their three-dimensional nature. chemrxiv.orgrsc.orgresearchgate.netresearchgate.net For example, an intramolecular Buchwald-Hartwig N-arylation of a suitably functionalized piperidine derivative can lead to the formation of novel spiro[indoline-2,3'-piperidine] scaffolds. chemrxiv.orgrsc.orgresearchgate.netresearchgate.net This highlights the utility of this compound derivatives in constructing complex, polycyclic systems.

Stereochemical Control in the Synthesis and Transformations of 4 Tert Butyldimethylsilyloxy Piperidine Derivatives

Enantioselective Synthesis of Chiral 4-(Tert-butyldimethylsilyloxy)piperidine Scaffolds

The creation of chiral this compound scaffolds with a high degree of enantiomeric purity is a key objective in modern organic synthesis. These scaffolds are valuable building blocks for the construction of complex, biologically active molecules. researchgate.net Several strategies have been developed to achieve this, primarily focusing on asymmetric catalysis, the use of chiral auxiliaries, and diastereoselective transformations.

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of piperidine (B6355638) rings. nih.gov This approach utilizes a chiral catalyst to control the stereochemical outcome of the ring-forming reaction, leading to the preferential formation of one enantiomer over the other.

A notable example is the copper-catalyzed intramolecular cyclizative alkene aminoboration. This method has been successfully employed in the synthesis of chiral 2,3-cis-disubstituted piperidines with high enantioselectivity. nih.govnih.gov The reaction proceeds under mild conditions and demonstrates a broad substrate scope, making it a versatile tool for the synthesis of various chiral piperidine derivatives. nih.govnih.gov For instance, the synthesis of a key chiral intermediate of the anti-angiolipoma drug avacopan (B605695) was achieved in 64% yield and 94% enantiomeric excess (ee) using this method. nih.gov Density functional theory (DFT) calculations have suggested that noncovalent interactions between the substrate and the copper catalyst play a crucial role in determining the enantioselectivity of the reaction. nih.gov

Table 1: Examples of Asymmetric Copper-Catalyzed Cyclizative Aminoboration for the Synthesis of Chiral Piperidines nih.gov

| Entry | Substrate | Product | Yield (%) | ee (%) |

| 1 | (E)-O-Benzoyl-N-benzyl-N-(5-phenylpent-4-en-1-yl)hydroxylamine | Chiral 2,3-disubstituted piperidine | 62 | 96 |

| 2 | Substrate for Avacopan intermediate | 4-Cyclopentylamine-substituted piperidine | 64 | 94 |

Data sourced from a study on enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines. nih.gov

Another approach involves the use of bifunctional peptidyl guanidine (B92328) catalysts for the atroposelective synthesis of axially chiral quinazolinediones, which can be precursors to complex piperidine-containing structures. Computational modeling has been instrumental in understanding the conformational modulation of the catalyst, which preorganizes the structure into an active, folded state, thereby influencing the stereochemical outcome. nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is established, the auxiliary can be removed and often recycled. This strategy has been widely applied to the synthesis of chiral piperidine derivatives.

One common approach involves the use of carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine. researchgate.net These auxiliaries can be used in domino Mannich-Michael reactions to produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. Subsequent transformations, such as conjugate cuprate (B13416276) addition, allow for the synthesis of variously substituted piperidines. researchgate.net The stereochemical outcome is influenced by the steric and stereoelectronic properties of the carbohydrate auxiliary. researchgate.net

Oxazolidinones, popularized by David A. Evans, are another class of effective chiral auxiliaries. They have been extensively used in stereoselective aldol (B89426) reactions to create new stereocenters with high levels of control. wikipedia.org Similarly, camphorsultam and pseudoephedrine have also been employed as chiral auxiliaries in various asymmetric syntheses leading to chiral piperidine precursors. wikipedia.org

For example, N-acyl-2,3-dihydro-4-pyridones, which are precursors to 4-hydroxypiperidines, can be synthesized in a highly diastereoselective manner using a chiral chloroformate in the formation of the 1-acylpyridinium salt. This provides access to either enantiomer for further synthetic manipulations. nih.gov

Diastereoselective reductions of prochiral ketones and diastereoselective additions to carbon-carbon double bonds are fundamental methods for introducing new stereocenters in the synthesis of this compound derivatives.

The reduction of N-acyl-4-piperidones often proceeds with high diastereoselectivity, influenced by the existing stereocenters and the steric bulk of the reducing agent. For instance, the reduction of an N-acyl-4-piperidone with lithium aluminum hydride (LAH) can lead to the formation of the corresponding 4-piperidinol as a single diastereomer. nih.gov The facial selectivity of the reduction is often dictated by the low-energy conformation of the piperidone ring, where the hydride attacks from the less hindered face. nih.gov In some cases, the presence of axial substituents at other positions on the ring can direct the approach of the reducing agent, leading to the formation of either the axial or equatorial alcohol. nih.gov For example, the reduction of a tetrasubstituted piperidone with L-Selectride can provide the equatorial alcohol as a single diastereomer due to the presence of axial methyl groups at the C-3 and C-5 positions. nih.gov

Similarly, conjugate addition reactions to N-acyl-2,3-dihydro-4-pyridones can be highly diastereoselective. The addition of a methyl cuprate to a dihydropyridone with an axial substituent at the 3-position can result in a single diastereomer via axial attack. nih.gov

Table 2: Diastereoselective Transformations in Piperidine Synthesis nih.gov

| Starting Material | Reagent | Product | Diastereomeric Ratio |

| N-acyl-4-piperidone | LAH | 4-Piperidinol | Single diastereomer |

| Tetrasubstituted piperidone | L-Selectride | Equatorial 4-piperidinol | Single diastereomer |

| N-acyl-2,3-dihydro-4-pyridone | Methyl cuprate | 4-Piperidone (B1582916) | Single diastereomer |

Data from a study on the stereoselective synthesis of acyclic amino alcohols. nih.gov

Diastereomeric Control and Analysis in Complex this compound Derivatives

As the complexity of this compound derivatives increases with the introduction of multiple stereocenters, the control and analysis of diastereomers become increasingly challenging and crucial.

The stereochemical outcome of cyclization reactions leading to piperidine rings can often be influenced by whether the reaction is under kinetic or thermodynamic control. libretexts.orgwikipedia.orgjackwestin.com

Kinetic control favors the product that is formed fastest, which typically proceeds through the lowest energy transition state. libretexts.orgwikipedia.org These reactions are usually conducted at low temperatures and are irreversible. libretexts.org

Thermodynamic control favors the most stable product, which is the product with the lowest Gibbs free energy. wikipedia.orglibretexts.org These reactions are typically reversible and are run at higher temperatures, allowing for an equilibrium to be established. libretexts.orgwikipedia.org

A study on the synthesis of 3,4-disubstituted piperidines through carbonyl ene and Prins cyclizations demonstrated a clear switch between kinetic and thermodynamic control. nih.gov The carbonyl ene cyclization catalyzed by various Lewis acids at low temperatures proceeded under kinetic control to predominantly afford the cis-piperidine. nih.gov Upon warming, this isomerized to the thermodynamically more stable trans-piperidine. nih.gov In contrast, the Prins cyclization catalyzed by a Brønsted acid at low temperature also yielded the cis-piperidine, which was the kinetically favored product. nih.gov DFT calculations supported these findings, indicating that the cis carbocation intermediate is more stable than the trans carbocation. nih.gov

Table 3: Kinetic vs. Thermodynamic Control in Piperidine Cyclizations nih.gov

| Reaction | Catalyst | Temperature | Control | Major Product |

| Carbonyl ene cyclization | Lewis Acid | Low | Kinetic | cis-Piperidine |

| Carbonyl ene cyclization | Lewis Acid | High | Thermodynamic | trans-Piperidine |

| Prins cyclization | Brønsted Acid | Low | Kinetic | cis-Piperidine |

Data based on a study of carbonyl ene and Prins cyclizations. nih.gov

The determination of the relative and absolute stereochemistry of complex this compound derivatives is essential. This is typically achieved through a combination of spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2-D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, is a powerful tool for determining the relative stereochemistry of substituents on the piperidine ring. By observing through-space correlations between protons, it is possible to deduce their spatial proximity and thus the stereochemical arrangement. nih.gov

X-ray crystallography provides unambiguous determination of the solid-state conformation and absolute stereochemistry of crystalline compounds.

Computational methods, such as DFT calculations, can be used to model the low-energy conformations of piperidine derivatives and to predict the energies of different diastereomeric transition states, providing insight into the factors that control stereoselectivity. nih.gov For example, calculations have shown that in certain N-acyl-4-piperidones, allylic 1,3-strain (A(1,3) strain) can force substituents at the C-2 and C-6 positions into an axial orientation, which in turn influences the facial selectivity of subsequent reactions. nih.gov

Role and Utility of the Tert Butyldimethylsilyl Tbdms Group in Piperidine Chemistry

Application as a Strategic Hydroxyl Protecting Group

The primary application of the TBDMS group in piperidine (B6355638) chemistry is the temporary masking of the hydroxyl group of 4-hydroxypiperidine (B117109). ontosight.ai This protection strategy is essential for preventing unwanted side reactions of the hydroxyl group, such as acylation, oxidation, or participation in nucleophilic attack, while other chemical manipulations are performed on the piperidine nitrogen or carbon backbone. fiveable.me

The introduction of the TBDMS group onto the hydroxyl oxygen of 4-hydroxypiperidine is typically achieved by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. ontosight.ainumberanalytics.com Common bases used for this purpose include imidazole (B134444) or triethylamine (B128534) in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). ontosight.ai The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the silicon atom of TBDMSCl, leading to the formation of the stable silyl (B83357) ether linkage. fiveable.me

The TBDMS group is renowned for its remarkable stability under a variety of reaction conditions, a key attribute for a successful protecting group. total-synthesis.com It is generally stable to basic conditions, neutral conditions, and many organometallic reagents. numberanalytics.com This stability allows for a broad range of synthetic transformations to be carried out on the 4-(Tert-butyldimethylsilyloxy)piperidine scaffold. However, the TBDMS group is labile under acidic conditions and in the presence of fluoride (B91410) ions. ontosight.ainumberanalytics.com

| Condition | Stability | Reagents/Examples |

|---|---|---|

| Basic | Stable | NaOH, KOH, NaH, Grignard reagents |

| Neutral | Stable | Water, organic solvents |

| Mildly Acidic | Stable | Acetic acid |

| Strongly Acidic | Labile | Concentrated HCl, HBr |

| Fluoride Ions | Labile | TBAF, HF-pyridine |

A significant advantage of the TBDMS group is the availability of mild and selective deprotection methods, which allows for its removal without affecting other protecting groups in the molecule—a concept known as orthogonal deprotection. nih.govthieme-connect.com The most common method for cleaving the TBDMS ether is treatment with a fluoride ion source, such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF). fiveable.menumberanalytics.com The high affinity of silicon for fluorine drives this reaction. harvard.edu

Other reagents and conditions for the deprotection of TBDMS ethers include:

Acidic conditions: Acetic acid in a mixture of THF and water can be used for deprotection. organic-chemistry.org

Catalytic methods: Various catalytic systems have been developed for the removal of the TBDMS group, offering even milder reaction conditions. These include catalysts like iron(III) tosylate, N-iodosuccinimide in methanol, and acetyl chloride in methanol. iwu.eduorganic-chemistry.orgresearchgate.net

The ability to selectively remove the TBDMS group in the presence of other protecting groups, such as benzyl (B1604629) (Bn), acetyl (Ac), or tert-butyloxycarbonyl (Boc) groups, is a powerful tool in complex organic synthesis. organic-chemistry.org For instance, a TBDMS ether can be cleaved with TBAF while a Boc group on the piperidine nitrogen remains intact. iwu.edu

Influence of the TBDMS Group on Reaction Pathways and Selectivity

Beyond its role as a simple protecting group, the TBDMS group in this compound can significantly influence the outcome of chemical reactions by exerting steric and electronic effects. nih.gov

The considerable steric bulk of the tert-butyl and dimethylsilyl moieties of the TBDMS group can play a crucial role in directing the stereochemical outcome of reactions. fiveable.mesonaricollege.in This steric hindrance can block one face of the piperidine ring, forcing incoming reagents to approach from the less hindered face, thereby controlling the stereoselectivity of bond formation. sonaricollege.in For example, in reactions involving the piperidine ring, the bulky TBDMS group can favor the formation of one diastereomer over another.

The TBDMS group can also exert an electronic influence on the reactivity of the piperidine ring. Silyl ethers are generally considered to be less electron-withdrawing than their corresponding hydroxyl or acetyl counterparts. nih.govbeilstein-journals.org This electronic effect can modulate the nucleophilicity of the piperidine nitrogen and the reactivity of adjacent functional groups. In some cases, the presence of an O-silyl group can increase the reactivity of a molecule in certain transformations. nih.gov

Comparative Analysis with Other Silyl Protecting Groups in Complex Syntheses

The TBDMS group is part of a larger family of silyl ether protecting groups, each with its own unique stability profile and steric properties. nih.govwikipedia.org The choice of a particular silyl group is often dictated by the specific requirements of a synthetic route, including the need for orthogonal deprotection. thieme-connect.com

| Silyl Group | Abbreviation | Relative Acidic Stability | Relative Basic Stability | Key Features |

|---|---|---|---|---|

| Trimethylsilyl | TMS | 1 | 1 | Very labile, sensitive to moisture. |

| Triethylsilyl | TES | ~64 | ~10-100 | More stable than TMS, can be selectively removed in the presence of TBDMS. nih.gov |

| Tert-butyldimethylsilyl | TBDMS/TBS | ~20,000 | ~20,000 | Robust and widely used, good balance of stability and ease of removal. total-synthesis.comwikipedia.org |

| Triisopropylsilyl | TIPS | ~700,000 | ~100,000 | Very sterically hindered and stable, requires harsher deprotection conditions. wikipedia.org |

| Tert-butyldiphenylsilyl | TBDPS | ~5,000,000 | ~20,000 | Highly stable to acidic conditions, often used for robust protection. wikipedia.orgwikipedia.org |

In complex syntheses, the differential stability of these silyl ethers is exploited for selective deprotection. For instance, a TES ether can be cleaved under conditions that leave a TBDMS ether intact. nih.gov Conversely, the greater stability of TIPS and TBDPS ethers makes them suitable for protecting hydroxyl groups that need to withstand more rigorous reaction conditions. wikipedia.org The TBDMS group often represents a happy medium, providing sufficient stability for a wide range of reactions while still being readily cleavable under mild, specific conditions. thieme-connect.com

Advanced Synthetic Applications of 4 Tert Butyldimethylsilyloxy Piperidine As a Building Block

Construction of Polysubstituted Piperidines and Fused Heterocyclic Systems

The strategic placement of the protected hydroxyl group in 4-(Tert-butyldimethylsilyloxy)piperidine provides a powerful handle for the synthesis of highly substituted and complex piperidine-containing structures. This section will delve into its application in constructing polysubstituted piperidines and fused heterocyclic systems, including bicyclic and spirocyclic derivatives.

Synthesis of Pseudodistomin Deoxy Analogues

While a direct application of this compound in the synthesis of pseudodistomin deoxy analogues is not extensively documented in the current literature, the underlying principles of constructing polysubstituted piperidines are highly relevant. The synthesis of complex piperidine (B6355638) alkaloids often relies on the stereocontrolled introduction of multiple substituents onto the piperidine core.

The protected hydroxyl group in this compound can be deprotected to a ketone, which can then serve as a key functional group for further elaboration. For instance, the resulting 4-oxopiperidine derivative can undergo a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, to introduce substituents at the C4 position. Furthermore, the piperidine nitrogen can be functionalized to introduce additional diversity. This functionalized piperidine can then be a crucial component in multi-step syntheses of complex natural product analogues.

Formation of Bicyclic and Spirocyclic Piperidine Derivatives

The construction of bicyclic and spirocyclic systems containing a piperidine ring is a significant area of synthetic chemistry, driven by the prevalence of these motifs in biologically active molecules. This compound serves as a valuable precursor for the synthesis of such intricate architectures, primarily through its conversion to N-protected 4-piperidone (B1582916).

Bicyclic Piperidine Derivatives:

Bicyclic piperidine systems, such as indolizidines and quinolizidines, are common cores of many alkaloids. The synthesis of these structures often involves intramolecular cyclization reactions. A common strategy involves the elaboration of the piperidine ring with a side chain that can undergo cyclization onto the nitrogen or another position of the ring. For example, the nitrogen of an N-protected 4-piperidone derived from this compound can be alkylated with a bifunctional reagent, setting the stage for an intramolecular cyclization to form a fused ring system.

Spirocyclic Piperidine Derivatives:

Spirocyclic piperidines, where the piperidine ring is connected to another ring system through a single shared carbon atom, are of increasing interest in medicinal chemistry due to their rigid, three-dimensional structures. The synthesis of these compounds can be achieved through various strategies starting from a 4-piperidone precursor. One common approach is the use of tandem reactions, such as a Knoevenagel condensation followed by a Michael addition or a Diels-Alder reaction, where the 4-position of the piperidine acts as the spiro center.

For instance, the condensation of an N-protected 4-piperidone with an active methylene (B1212753) compound can generate an intermediate that undergoes intramolecular cyclization to form a spiro-heterocycle. The choice of reaction partners and conditions allows for the construction of a wide variety of spirocyclic systems with diverse functionalities.

Total and Formal Synthesis of Natural Products and Analogues

The utility of this compound as a building block is prominently showcased in the total and formal synthesis of various natural products and their analogues. The ability to introduce and manipulate functionality at the C4 position of the piperidine ring is crucial for the stereocontrolled construction of these complex molecules.

Alkaloids (e.g., Anaferine, Indolizidines, Pumiliotoxins)

Anaferine:

The total synthesis of the bis-piperidine alkaloid (-)-anaferine (B94544) highlights the strategic use of functionalized piperidine building blocks. While a specific synthesis starting directly from this compound is not reported, analogous approaches utilizing piperidine derivatives with functionality at the C2 position demonstrate the principle. nih.govclockss.orgnih.govresearchgate.netx-mol.com A diversity-oriented synthesis (DOS) approach has been employed, starting from commercially available 2-piperidine ethanol, to generate a library of piperidine-based derivatives, which then served as precursors for the synthesis of (-)-anaferine. nih.govclockss.orgresearchgate.netx-mol.com This underscores the power of using simple, functionalized piperidines as starting points for complex alkaloid synthesis. A similar strategy could be envisioned where the hydroxyl group of 4-hydroxypiperidine (B117109) (derived from the title compound) is used as a handle for chain extension and subsequent coupling to form the bis-piperidine core of anaferine.

Indolizidines and Pumiliotoxins:

Indolizidine and pumiliotoxin alkaloids are characterized by their bicyclic nitrogen-containing core. The synthesis of these alkaloids frequently involves the construction of a substituted piperidine ring followed by an intramolecular cyclization. This compound can serve as a valuable starting material in these syntheses. After deprotection of the silyl (B83357) group and oxidation to the corresponding ketone, the resulting 4-piperidone can be elaborated to introduce the necessary side chains for the subsequent cyclization to form the indolizidine or pumiliotoxin skeleton. nih.govacs.orgresearchgate.netwhiterose.ac.uknih.govrsc.org For instance, a Wittig or Horner-Wadsworth-Emmons reaction on the 4-piperidone can introduce an unsaturated side chain, which can then participate in a variety of cyclization reactions, such as aza-Michael additions or ring-closing metathesis, to construct the second ring of the bicyclic system. nih.govacs.orgresearchgate.netnih.govrsc.org

| Alkaloid Class | Key Synthetic Strategy | Potential Role of this compound |

| Anaferine | Coupling of two functionalized piperidine units. nih.govclockss.orgnih.govresearchgate.netx-mol.com | Precursor to a C4-functionalized piperidine for coupling reactions. |

| Indolizidines | Intramolecular cyclization of a substituted piperidine. nih.govresearchgate.netwhiterose.ac.uknih.govrsc.org | Source of a 4-piperidone intermediate for side-chain elaboration and cyclization. |

| Pumiliotoxins | Construction of a substituted piperidine followed by cyclization. acs.org | Precursor to a key piperidine intermediate with functionality at C4 for building the bicyclic core. |

Precursors for Pharmaceutically Relevant Scaffolds

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs. nih.govresearchgate.netnih.govresearchgate.net this compound, as a protected form of 4-hydroxypiperidine, is a key building block for the synthesis of various pharmaceutically relevant scaffolds. google.comnih.govresearchgate.netnuph.edu.ua The hydroxyl group, once deprotected, can serve as a hydrogen bond donor or acceptor, or as a handle for further functionalization to modulate the pharmacological properties of the molecule.

For example, derivatives of 4-hydroxypiperidine have been utilized in the synthesis of potent analgesics. google.comnih.govresearchgate.net The synthesis of these compounds often involves the N-alkylation or N-acylation of the piperidine nitrogen, followed by modification of the hydroxyl group. The use of this compound allows for selective N-functionalization without interference from the hydroxyl group. Subsequent deprotection and further reactions at the hydroxyl position can then be performed to generate the final drug candidates.

The versatility of the 4-hydroxypiperidine scaffold, readily accessible from its TBDMS-protected form, makes it a valuable component in the construction of libraries of compounds for drug discovery. nih.govnih.gov

Diversity-Oriented Synthesis (DOS) Utilizing Piperidine Scaffolds

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecule libraries for high-throughput screening. nih.govclockss.orgresearchgate.netx-mol.com The goal of DOS is to efficiently generate a collection of molecules with a wide range of skeletal and stereochemical diversity. Piperidine scaffolds are attractive starting points for DOS due to their conformational flexibility and the ability to introduce substituents at multiple positions.

This compound is an excellent building block for DOS. The presence of a protected functional group at a specific position allows for a branching synthetic pathway. Starting from this single precursor, a variety of reactions can be performed on the piperidine nitrogen and the carbon skeleton. For example, a library of N-acylated or N-alkylated derivatives can be generated. Subsequently, the silyl protecting group can be removed, and the resulting hydroxyl group can be subjected to a range of transformations, such as oxidation, etherification, or esterification, to introduce further diversity.

A general protocol for the diversity-oriented synthesis of 2,4,6-trisubstituted piperidines has been developed, showcasing the potential to create complex and diverse piperidine libraries. nih.gov Although this specific protocol does not start with this compound, the principles can be applied. The functional handle at the C4 position of the title compound provides a key point for introducing diversity in a controlled manner, making it a valuable tool for generating novel chemical entities for biological screening.

Mechanistic and Theoretical Investigations Involving 4 Tert Butyldimethylsilyloxy Piperidine

Elucidation of Reaction Mechanisms

The tert-butyldimethylsilyloxy group at the 4-position of the piperidine (B6355638) ring, while often considered a sterically bulky and weakly coordinating protecting group, can profoundly influence reaction pathways and stereochemical outcomes.

In nucleophilic additions to carbonyl compounds, stereochemical outcomes are often predicted by established models like the Felkin-Anh and Cram-chelation models. nih.govacs.org Typically, bulky silyl (B83357) protecting groups such as the tert-butyldimethylsilyl (TBS) group on a nearby stereocenter disfavor chelation due to steric hindrance and the weak coordinating ability of the silyloxy oxygen. acs.orgresearchgate.net This ordinarily leads to products predicted by the non-chelation Felkin-Anh model. researchgate.netnih.gov

However, recent studies have demonstrated that this preference can be overridden. The use of specific Lewis acids, such as alkylzinc triflates (RZnOTf) or halides (RZnX), can enforce chelation control even with bulky α- or β-silyloxy groups. nih.govacs.orgnih.gov In such cases, the zinc Lewis acid is sufficiently strong to coordinate with both the carbonyl oxygen and the silyloxy oxygen, forming a rigid cyclic transition state. acs.org This chelation-controlled pathway directs the nucleophilic attack from the less hindered face, leading to diastereomeric products that are contrary to those expected from the Felkin-Anh model. nih.govnih.gov This method provides a powerful tool to reverse conventional diastereoselectivity, offering access to otherwise difficult-to-synthesize stereoisomers without altering the primary protecting group strategy. nih.govacs.org

| Model | Controlling Factor | Predicted Outcome with Silyloxy Groups | Conditions to Override Prediction |

|---|---|---|---|

| Felkin-Anh (Non-chelation) | Steric hindrance and dipole alignment | anti-diol motif (Standard Outcome) | Standard reaction conditions |

| Cram-Chelation | Lewis acid coordination to carbonyl and heteroatom | syn-diol motif (Forced Outcome) | Presence of strong Lewis acids (e.g., RZnX) |

The involvement of silyl groups can facilitate unique ring-opening and rearrangement reactions. While the piperidine ring itself is generally stable, silyl groups can participate in reactions involving adjacent functional groups or in the ring-opening of other strained heterocyclic systems. For instance, silyl groups are known to activate and participate in the ring-opening of cyclic ethers. This process can be initiated by Lewis acids or radical promoters, where the silyl group can act as a temporary tether or an activating moiety, ultimately leading to a silylated acyclic product.

In the context of piperidine chemistry, the nitrogen atom can direct reactions. For example, intramolecular cyclization pathways are a key strategy for synthesizing substituted piperidines. nih.gov Furthermore, the formation of iminium ions from piperidine derivatives is a well-established mechanistic pathway for α-functionalization. acs.orgacs.org The presence of a 4-(tert-butyldimethylsilyloxy) group could influence the stability and reactivity of such intermediates through long-range electronic effects, although direct participation is less common.

Computational Chemistry Studies on Silylated Piperidine Systems

Computational chemistry serves as a powerful tool for understanding the structural and energetic properties of silylated piperidines, rationalizing experimental observations, and predicting reactivity.

The piperidine ring predominantly adopts a chair conformation, similar to cyclohexane (B81311), to minimize torsional and steric strain. nih.gov For 4-substituted piperidines, there is an equilibrium between two chair conformations, with the substituent in either an axial or an equatorial position. The conformational free energies for substituents on a piperidine ring are generally very similar to those for the analogous cyclohexane systems. nih.gov

Due to the significant steric bulk of the tert-butyldimethylsilyloxy group, it has a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on C-2 and C-6. Computational studies using methods like Density Functional Theory (DFT) can precisely quantify this energetic preference. Molecular mechanics calculations have also proven effective in predicting the conformer energies of both piperidine free bases and their protonated salts. nih.gov These studies confirm that electrostatic interactions play a crucial role in determining conformational preferences, especially in protonated species. nih.gov

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface and identifying transition state structures. For reactions involving silylated piperidines, transition state analysis can rationalize observed stereoselectivity. By calculating the activation energies for different reaction pathways—for instance, the nucleophilic attack on an iminium ion intermediate or a chelation-controlled addition—researchers can predict the major product. acs.org

DFT calculations have been successfully used to model the transition states of reactions involving piperidine N-oxides, showing that the lowest energy pathway corresponds to the experimentally observed product. acs.org This type of analysis reveals the subtle interplay of steric and electronic factors that govern the reaction's outcome, providing a theoretical basis for stereochemical rationalization that complements experimental findings.

The Carbon-Silicon Switch Effect and Silane (B1218182) Chemistry in Piperidine Research

Replacing a carbon atom with a silicon atom, a strategy known as the "carbon-silicon switch" or sila-substitution, is a powerful bioisosteric approach in drug design to modify a molecule's physicochemical and pharmacological properties. rsc.orgtandfonline.com While 4-(tert-butyldimethylsilyloxy)piperidine features an exocyclic C-O-Si linkage, the study of piperidines where a ring carbon is replaced by silicon (a silapiperidine) offers profound insights into the effects of silicon incorporation.

The fundamental differences between carbon and silicon—such as atomic size, bond length, and electronegativity—lead to significant changes in molecular properties. rsc.orgnih.govpharmacy180.com The C-Si bond (~1.87 Å) is considerably longer than a C-C bond (~1.54 Å), and silicon is more electropositive (1.90 on the Pauling scale) than carbon (2.55). rsc.orgpharmacy180.comresearchgate.net These differences alter bond polarization, molecular conformation, and lipophilicity. rsc.orgpharmacy180.com Consequently, silicon-containing compounds often exhibit enhanced metabolic stability, altered receptor binding affinities, and improved cell penetration compared to their carbon analogues. pharmacy180.comresearchgate.net

A prominent example is the comparison of the antipsychotic drug haloperidol (B65202) with its silicon analogue, sila-haloperidol, where the C-4 atom of the piperidine ring is replaced by silicon. acs.orgnih.gov This single-atom switch alters the conformational equilibrium of the ring and leads to a 4.7-fold increase in potency at the dopamine (B1211576) D2 receptor, demonstrating a significant change in the receptor selectivity profile. acs.org Furthermore, the metabolic fate of sila-haloperidol is completely different from that of haloperidol, avoiding the formation of a neurotoxic pyridinium (B92312) metabolite. nih.govresearchgate.net These findings underscore the transformative potential of applying silane chemistry principles to piperidine-based research.

| Property | Carbon (C) | Silicon (Si) | Implication of C/Si Switch |

|---|---|---|---|

| Covalent Radius | ~77 pm | ~111 pm | Altered molecular size and shape |

| Electronegativity (Pauling) | 2.55 | 1.90 | Different bond polarities and reactivity |

| Typical Bond Length (C-X vs Si-X) | C-C: ~1.54 Å | Si-C: ~1.87 Å | Changes in molecular geometry and steric interactions |

| Lipophilicity of Analogues | Lower | Generally Higher | Potentially improved membrane permeability |

| Metabolic Stability | Prone to oxidation | Often more resistant to metabolic enzymes | Can lead to longer biological half-life |

Derivatization Strategies and Advanced Analytical Characterization of 4 Tert Butyldimethylsilyloxy Piperidine Derivatives

Purpose-Driven Chemical Derivatization for Research Enhancement

Chemical derivatization is a technique used to modify a compound to improve its analytical properties. gcms.czresearchgate.net For 4-(Tert-butyldimethylsilyloxy)piperidine, which already possesses a silyl (B83357) group, further derivatization typically targets the secondary amine on the piperidine (B6355638) ring. This modification can enhance its performance in various analytical methods.

Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, many molecules, particularly those with polar functional groups like amines and alcohols, exhibit poor chromatographic behavior due to low volatility and a tendency to adsorb onto the GC column. gcms.cz The parent compound, 4-hydroxypiperidine (B117109), is not ideal for direct GC analysis because of its polar hydroxyl (-OH) and amine (-NH) groups, which can lead to broad, tailing peaks and poor resolution.

The introduction of the tert-butyldimethylsilyl (TBDMS) group to form this compound is a primary derivatization step that replaces the active hydrogen of the hydroxyl group. researchgate.net This silylation dramatically increases the molecule's volatility and thermal stability, making it significantly more amenable to GC-MS analysis. unina.it

For comprehensive analysis, the secondary amine of this compound can be further derivatized. This second silylation step, often achieved using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as Trimethylchlorosilane (TMCS), replaces the hydrogen on the nitrogen atom. This additional modification further reduces the compound's polarity, improving peak symmetry and enhancing detection for quantitative analysis. unina.it

Table 1: Purpose of Silylation for GC-MS Analysis

| Target Functional Group | Derivatization Purpose | Resulting Property |

|---|---|---|

| Hydroxyl (-OH) | Primary Silylation | Increased volatility and thermal stability. unina.it |

While the native this compound is suitable for techniques like NMR and Mass Spectrometry, it lacks a chromophore, rendering it transparent to UV-Visible (UV-Vis) spectroscopy. Derivatization of the secondary amine can be employed to introduce a chromophoric or fluorophoric tag, enabling detection and quantification using UV-Vis or fluorescence spectroscopy.

Common derivatization strategies include acylation and alkylation. gcms.cz Acylation involves reacting the amine with an acyl halide or anhydride (B1165640) that contains a chromophore (e.g., a benzoyl or dansyl group). This creates a stable derivative with strong UV absorption, facilitating its analysis by techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Advanced Spectroscopic and Spectrometric Techniques

Advanced analytical techniques are indispensable for the unambiguous structural elucidation and confirmation of this compound.

High-Resolution NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are used to confirm the presence and connectivity of all atoms.

While a publicly available, fully assigned high-resolution spectrum for this specific compound is not readily found, the expected chemical shifts can be accurately predicted based on data from closely related structures, such as N-Boc protected analogs. princeton.edursc.org The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine ring, the methine proton at the C4 position, and the characteristic singlets for the tert-butyl and dimethylsilyl groups. The ¹³C NMR would similarly show signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Si-C(CH₃)₂ | ~0.05 (s, 6H) | ~ -4.7 |

| Si-C(CH₃)₃ | ~0.88 (s, 9H) | ~18.0 |

| Si-C(CH₃)₃ | ~0.88 (s, 9H) | ~25.8 |

| Piperidine H-2, H-6 (axial/equatorial) | ~2.55-2.65 and ~3.00-3.10 (m, 4H) | ~46.5 |

| Piperidine H-3, H-5 (axial/equatorial) | ~1.45-1.55 and ~1.80-1.90 (m, 4H) | ~35.0 |

| Piperidine H-4 | ~3.70-3.80 (m, 1H) | ~69.0 |

| N-H | Variable (broad s, 1H) | - |

(Predicted values based on analogous structures and chemical shift principles)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₂₅NOSi), the exact monoisotopic mass is 215.17055 Da. uni.lunih.gov HRMS can confirm this mass with high precision, verifying the molecular formula.

The fragmentation pattern in the mass spectrum provides further structural information. Under electron ionization (EI), TBDMS ethers are known to exhibit a characteristic and often dominant fragment resulting from the loss of the tert-butyl group ([M-57]⁺). nih.govnih.govnist.gov Other significant fragments arise from the cleavage of the piperidine ring.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion / Adduct | Formula | Calculated m/z | Notes |

|---|---|---|---|

| [M]⁺ | C₁₁H₂₅NOSi⁺ | 215.17000 | Molecular Ion |

| [M-CH₃]⁺ | C₁₀H₂₂NOSi⁺ | 200.1471 | Loss of a methyl group |

| [M-C₄H₉]⁺ | C₇H₁₆NOSi⁺ | 158.0944 | Loss of tert-butyl group (base peak) nih.gov |

| [M+H]⁺ | C₁₁H₂₆NOSi⁺ | 216.17783 | Protonated molecule uni.lu |

| [M+Na]⁺ | C₁₁H₂₅NNaOSi⁺ | 238.15977 | Sodium adduct uni.lu |

(Data sourced from PubChem and general fragmentation principles) uni.lunih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by the absence of a broad O-H stretching band (typically ~3300 cm⁻¹) from the parent alcohol, 4-hydroxypiperidine, and the presence of strong bands corresponding to the silyl ether. researchgate.net

Key absorptions include a moderate N-H stretch from the secondary amine, strong C-H stretching from the alkyl groups, and prominent C-O and Si-O stretching vibrations, which confirm the successful silylation of the hydroxyl group.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Secondary Amine) | Stretch | ~3300 - 3350 | Moderate, Sharp |

| C-H (Alkyl) | Stretch | ~2850 - 2960 | Strong |

| C-O (Ether) | Stretch | ~1090 - 1110 | Strong |

| Si-O (Silyl Ether) | Stretch | ~830 - 840 | Strong |

| C-N (Amine) | Stretch | ~1250 - 1350 | Moderate |

(Predicted values based on characteristic group frequencies) researchgate.netrsc.org

Chromatographic Methods for Separation and Quantification

The separation and quantification of this compound derivatives rely heavily on chromatographic techniques. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is dictated by the physicochemical properties of the derivatives, such as their volatility, thermal stability, and polarity.

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For derivatives of this compound, GC, particularly when coupled with Mass Spectrometry (GC-MS), is well-suited for both qualitative and quantitative analysis. The TBDMS group itself is a silyl moiety, which enhances volatility, making many derivatives amenable to GC analysis.

Derivatization of the parent compound often involves acylation, alkylation, or arylation at the piperidine nitrogen. The resulting N-substituted products generally retain sufficient volatility for GC analysis. For instance, the analysis of N-acyl or N-alkyl piperidine derivatives is common. While specific studies detailing the GC analysis of derivatives from this compound are not extensively documented in publicly accessible literature, established methods for analogous N-substituted piperidines provide a clear framework for analysis. Perfluoroacylation is a common derivatization strategy for piperazines and piperidines to improve their chromatographic behavior and mass spectrometric fragmentation, allowing for the resolution of closely related isomers. nih.gov

Typical GC methods would employ a capillary column with a non-polar or mid-polarity stationary phase. The selection of the stationary phase is critical for achieving the desired separation.

Table 1: Illustrative Gas Chromatography (GC-MS) Conditions for Analysis of Analogous Piperidine Derivatives Note: This table presents typical conditions based on the analysis of similar classes of compounds, as specific research detailing derivatives of this compound is not widely available.

| Parameter | Condition | Compound Class Example | Reference |

| Instrument | Gas Chromatograph coupled to Mass Spectrometer (GC-MS) | N-Benzylpiperazines | nih.gov |

| Column | Rtx-200 (100% trifluoropropyl methyl polysiloxane) | Perfluoroacyl derivatives of piperazines | nih.gov |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | General Piperidine Derivatives | N/A |

| Carrier Gas | Helium | General Volatile Amines | N/A |

| Inlet Temperature | 250 °C | General Volatile Amines | N/A |

| Oven Program | Initial 100°C, ramp at 10°C/min to 280°C, hold for 5 min | General Piperidine Derivatives | N/A |

| Detector | Mass Spectrometer (MS) | N-Benzylpiperazines | nih.gov |

| Ionization Mode | Electron Ionization (EI) | N-Benzylpiperazines | nih.gov |

High-Performance Liquid Chromatography is exceptionally versatile and is the preferred method for compounds that are non-volatile, thermally labile, or possess high polarity. Many N-substituted derivatives of this compound, especially those containing large aromatic or polar functional groups, are better suited for HPLC analysis.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of analyses. In RP-HPLC, a non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape and retention for basic compounds like piperidine derivatives, an acid modifier such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase.

While specific HPLC methods for derivatives of this compound are not detailed in the available literature, methods for structurally similar N-substituted 4-hydroxypiperidine derivatives are well-established. For example, in the analysis of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol (B65202), pre-column derivatization with a fluorogenic agent followed by fluorescence detection allows for highly sensitive quantification. This highlights a common strategy where the derivative is further modified to enhance its detectability.

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions for Analysis of Analogous Piperidine Derivatives Note: This table presents typical conditions based on the analysis of similar classes of compounds, as specific research detailing derivatives of this compound is not widely available.

| Parameter | Condition | Compound Class Example | Reference |

| Instrument | HPLC with UV or Fluorescence Detector | 4-(4-Chlorophenyl)-4-hydroxypiperidine | |

| Column | C18 Reversed-Phase | 4-(4-Chlorophenyl)-4-hydroxypiperidine | |

| Column Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size | General Piperidine Derivatives | N/A |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Trifluoroacetic Acid (TFA) | General Piperidine Derivatives | N/A |

| Flow Rate | 1.0 mL/min | General Piperidine Derivatives | N/A |

| Column Temperature | 30 °C | General Piperidine Derivatives | N/A |

| Detector | UV at 254 nm or Fluorescence (after derivatization) | 4-(4-Chlorophenyl)-4-hydroxypiperidine | |

| Injection Volume | 10 µL | General Piperidine Derivatives | N/A |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to 4-(tert-butyldimethylsilyloxy)piperidine and related silyl (B83357) ethers often rely on traditional methods that may not align with the principles of green chemistry. Future research is anticipated to focus on developing more sustainable and efficient synthetic strategies.

One promising avenue is the exploration of biocatalysis. Enzymes, such as lipases and silicateins, have shown potential in catalyzing silylation reactions under mild conditions, often with high selectivity, which can reduce the need for protecting groups. acs.org The enzymatic desymmetrization of meso-diols is a well-established green method, which could be adapted for the synthesis of chiral silylated piperidinols. organic-chemistry.orgrwth-aachen.deorganic-chemistry.org Chemoenzymatic approaches, combining the strengths of both chemical and biological catalysis, could offer novel pathways to this compound and its derivatives with improved efficiency and reduced environmental impact. For instance, amine oxidases and ene-imine reductases have been used in cascade reactions to produce stereo-defined piperidines.

Another key area for development is the use of more environmentally benign reagents and solvent systems. Traditional silylation often employs stoichiometric amounts of reagents that generate significant waste. organic-chemistry.org Catalytic silylation methods, using earth-abundant metal catalysts or organocatalysts, can improve atom economy and reduce waste streams. acs.org The development of solvent-free reaction conditions or the use of greener solvents would further enhance the sustainability of the synthesis of this compound. mun.ca

| Sustainable Method | Potential Advantage | Relevant Research Area |

| Biocatalysis | High selectivity, mild reaction conditions, reduced need for protecting groups. | Enzymatic silylation, chemoenzymatic synthesis of piperidines. |

| Catalytic Silylation | Improved atom economy, reduced waste. | Organocatalysis, earth-abundant metal catalysis. |

| Green Solvents | Reduced environmental impact, improved safety. | Solvent-free reactions, use of bio-based solvents. |

Expanding the Scope of Synthetic Applications in Emerging Chemical Fields

The unique structural features of this compound make it an attractive building block for applications in burgeoning areas of chemical research, particularly in medicinal chemistry and molecular imaging.

A significant emerging application is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific proteins and are a promising new therapeutic modality. nih.gov The piperidine (B6355638) moiety is a common component of the linkers used to connect the two active ends of a PROTAC. nih.govdiva-portal.orgresearchgate.netsigmaaldrich.com The tert-butyldimethylsilyl group in this compound can serve as a versatile handle for the attachment of different components of the PROTAC molecule, offering a modular approach to the synthesis of PROTAC libraries for drug discovery. nih.gov

Another exciting frontier is the use of silyloxy-piperidine derivatives in Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that requires radiotracers labeled with positron-emitting isotopes, such as fluorine-18. The synthesis of these tracers often involves the late-stage introduction of the radionuclide. Silyl ethers can serve as precursors for radiofluorination, where the silyl group is displaced by [¹⁸F]fluoride. radiologykey.com This suggests that this compound could be a valuable precursor for the synthesis of novel ¹⁸F-labeled PET tracers for imaging various biological targets in the body. nih.govfz-juelich.denih.govresearchgate.net

| Emerging Field | Potential Application of this compound | Key Advantage |

| PROTACs | As a versatile building block for linker synthesis. | Modular approach for creating PROTAC libraries. |

| PET Imaging | As a precursor for the synthesis of ¹⁸F-labeled radiotracers. | Facilitates late-stage radiofluorination. |

Integration with Flow Chemistry and Automated Synthesis

The modernization of synthetic chemistry is increasingly reliant on flow chemistry and automated synthesis platforms to enhance efficiency, reproducibility, and safety. Integrating the synthesis and derivatization of this compound into these advanced systems is a logical and promising future direction.

Flow chemistry, where reactions are performed in a continuously flowing stream, offers numerous advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents. nih.govsailife.comvapourtec.comsyrris.com The silylation of alcohols and subsequent reactions of the silyl ether can be readily adapted to flow-through conditions. This would allow for a more efficient and scalable production of this compound and its derivatives. Furthermore, multi-step flow synthesis can enable the direct conversion of this building block into more complex molecules without the need for isolating intermediates. ucl.ac.uk

Advanced Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. These methods can be powerfully applied to explore the potential of this compound by designing novel derivatives and predicting their properties and reaction pathways.

Density Functional Theory (DFT) can be employed to investigate the mechanisms of reactions involving silyl ethers, such as their formation, cleavage, and participation in subsequent transformations. aip.orgresearchgate.netacs.orgmdpi.com A deeper mechanistic understanding can guide the optimization of reaction conditions and the development of new, more efficient synthetic methods. Quantum chemical calculations can also be used to predict the electronic properties of novel derivatives of this compound, providing insights into their potential reactivity and stability.

Molecular docking and molecular dynamics simulations are powerful tools for designing new bioactive molecules. nih.govnih.govresearchgate.netyoutube.com By using the this compound scaffold as a starting point, computational methods can be used to design novel ligands for a wide range of biological targets. These in silico approaches can predict the binding affinity and mode of interaction of these designed molecules, allowing for the prioritization of the most promising candidates for synthesis and biological evaluation. This rational, computer-aided design process can significantly accelerate the discovery of new therapeutic agents.

| Computational Tool | Application to this compound | Potential Outcome |

| Density Functional Theory (DFT) | Mechanistic studies of reactions, prediction of electronic properties. | Optimization of synthetic routes, design of novel reactive derivatives. |

| Molecular Docking | Design of new ligands based on the piperidine scaffold. | Identification of promising drug candidates for synthesis. |

| Molecular Dynamics (MD) | Simulation of ligand-protein interactions and stability. | Understanding the dynamic behavior of potential drug molecules at their target. |

Q & A

Q. What are the recommended synthetic routes for 4-(tert-butyldimethylsilyloxy)piperidine, and how does the tert-butyldimethylsilyl (TBS) group influence reactivity?

The TBS group is commonly introduced via silylation of piperidine derivatives under alkaline conditions. A typical method involves reacting piperidin-4-ol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole or triethylamine in anhydrous dichloromethane . The TBS group enhances steric protection of the hydroxyl group, improving stability during subsequent reactions (e.g., oxidation or alkylation). Post-synthesis, purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. How should researchers handle and store this compound to ensure stability?

The compound is sensitive to strong oxidizing agents and moisture. Store under inert gas (N₂ or Ar) at 2–8°C in airtight containers. Stability tests indicate no decomposition under these conditions for ≥12 months . Avoid exposure to acids, as the TBS group is labile under acidic hydrolysis .

Q. What safety protocols are critical during experimental use?

Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Hazard codes H315 (skin irritation) and H319 (eye irritation) apply, as seen in structurally similar piperidine derivatives .

Advanced Research Questions

Q. How can conflicting data on reaction yields with this compound be resolved?

Yield discrepancies often arise from variations in silylation conditions (e.g., solvent polarity, base strength). For example, using imidazole in DMF may improve yields compared to triethylamine in THF due to enhanced nucleophilicity. Systematic optimization via Design of Experiments (DoE) is advised, focusing on temperature (0–25°C), reaction time (2–24 hours), and stoichiometry (1.1–1.5 eq TBSCl) .

Q. What advanced analytical methods validate the structural integrity of this compound?

- NMR : ¹H NMR should show a singlet for the tert-butyl group (δ 0.8–1.1 ppm) and a multiplet for the piperidine protons (δ 3.4–3.8 ppm).

- LC-MS : Confirm molecular ion [M+H]⁺ at m/z 244.2 (C₁₄H₂₉NO₃Si⁺).

- FT-IR : Look for Si-O-C stretching at ~1100 cm⁻¹ .

Contaminants (e.g., unreacted piperidin-4-ol) can be quantified via HPLC with a C18 column and UV detection at 254 nm .

Q. How can researchers address challenges in regioselective functionalization of the piperidine ring?

The TBS group directs electrophilic attacks to the nitrogen or adjacent carbons. For regioselective alkylation, use bulky electrophiles (e.g., tert-butyl bromoacetate) to favor N-alkylation. Reductive amination with ketones/aldehydes (e.g., acetone, NaBH₃CN) can modify the amine while preserving the silyl ether . Computational modeling (DFT) aids in predicting reactive sites .

Q. What strategies mitigate side reactions during deprotection of the TBS group?

TBS deprotection typically uses tetra-n-butylammonium fluoride (TBAF) in THF. Competing side reactions (e.g., ring-opening) are minimized by:

- Using anhydrous TBAF (1.0 M in THF) at 0°C.

- Limiting reaction time to 1–2 hours.

- Adding molecular sieves to scavenge HF .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported stability data for TBS-protected piperidines?

Conflicting stability data may stem from differences in impurity profiles (e.g., residual acids or moisture). For example, trace HCl in "stable" batches (pH >6) reduces hydrolysis rates compared to acidic batches. Conduct accelerated stability studies (40°C/75% RH for 1 month) with controlled impurity levels to identify critical degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.